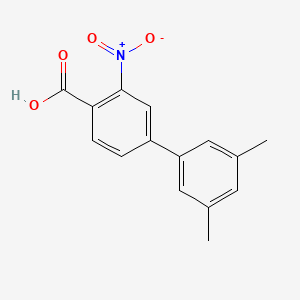
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, commonly referred to as 5-HMB, is a naturally occurring compound found in some fruits, vegetables, grains, and nuts. It is also a metabolite of the amino acid leucine, and is involved in the metabolism of carbohydrates and fats. 5-HMB has been studied for its potential therapeutic benefits, including its ability to help regulate blood sugar levels and reduce inflammation. Additionally, it has been studied for its potential to improve physical performance, reduce fatigue, and enhance cognitive function.
Wissenschaftliche Forschungsanwendungen
5-HMB has been studied for its potential therapeutic benefits in a number of different areas. It has been studied for its potential to help regulate blood sugar levels, reduce inflammation, and improve physical performance. Additionally, it has been studied for its potential to reduce fatigue and enhance cognitive function. 5-HMB has also been studied for its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress.
Wirkmechanismus
The exact mechanism of action of 5-HMB is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and hormones involved in energy metabolism, as well as by modulating the activity of certain neurotransmitters. It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
5-HMB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in energy metabolism, as well as to increase the activity of certain hormones involved in energy metabolism. Additionally, it has been shown to reduce inflammation and oxidative stress, as well as to improve physical performance and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
5-HMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is relatively nontoxic and has been shown to have a number of therapeutic benefits. However, there are some limitations to the use of 5-HMB in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not a very potent compound, which can limit its effectiveness in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-HMB research. One potential direction is to further investigate its potential therapeutic benefits, such as its ability to help regulate blood sugar levels and reduce inflammation. Additionally, further research could be done to investigate its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress. Additionally, further research could be done to investigate its potential to improve physical performance, reduce fatigue, and enhance cognitive function. Finally, further research could be done to investigate the exact mechanism of action of 5-HMB and to develop more effective ways to synthesize and use it in laboratory experiments.
Synthesemethoden
The synthesis of 5-HMB is a two-step process. The first step involves the reaction of 2-hydroxymethylphenol with hydrochloric acid to form 2-hydroxymethylbenzoic acid. The second step involves the reaction of 2-hydroxymethylbenzoic acid with sodium hydroxide to form 5-HMB. Both of these reactions are carried out under mild conditions and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-7,15-16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLIJJJVEIOBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689040 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-73-6 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














